1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate
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Overview
Description
1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
1,3,4-Trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate and its derivatives have been extensively studied for their synthesis and structural properties. Notably, Shen et al. (2014) described the synthesis of related pyrazolo[3,4-b]pyridin-3-ol derivatives, highlighting methods of sulfonylation and acylation, with detailed spectroscopic characterization and X-ray diffraction analysis (Shen et al., 2014). Similarly, Zhang et al. (2016) developed graphene oxide anchored sulfonic acid nanoparticles for catalyzing the synthesis of related pyridine derivatives, demonstrating the potential of this compound in advanced catalysis (Zhang et al., 2016).
Biological Activities
Several studies have explored the biological activities of derivatives of this compound. For example, Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridine derivatives, demonstrating their antibacterial and antiproliferative activities (Poręba et al., 2015). Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, including this compound, discussing their biomedical applications, which further underscores the relevance of these compounds in pharmaceutical research (Donaire-Arias et al., 2022).
Advanced Material Research
The compound and its derivatives have also found applications in advanced material research. For instance, the study by Ryzhkova et al. (2023) investigated the synthesis of a chromeno[2,3-b]pyridine derivative incorporating this compound, with an assessment of its ADME properties, indicating its potential in material science (Ryzhkova et al., 2023).
Catalysis
In catalysis, the compound's derivatives have been utilized as effective catalysts. Zolfigol et al. (2015) reported the use of sulfonic acid functionalized pyridinium chloride for synthesizing tetrahydrobenzo[b]pyran derivatives, highlighting the role of similar structures in catalytic processes (Zolfigol et al., 2015).
Antimicrobial and Anticancer Research
Additionally, the compound's derivatives have been investigated for their antimicrobial and anticancer properties. Debbabi et al. (2017) synthesized novel sulfonamides incorporating pyridine and evaluated their efficiency as anticancer and antimicrobial agents, demonstrating significant biological activities (Debbabi et al., 2017).
Future Directions
The future directions for the study of “1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate” and similar compounds could include further exploration of their synthesis methods, molecular structure analysis, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, more research is needed to understand their safety and hazards .
Properties
IUPAC Name |
(1,3,4-trimethylpyrazolo[3,4-b]pyridin-6-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-5-7-13(8-6-10)23(20,21)22-14-9-11(2)15-12(3)18-19(4)16(15)17-14/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXZTRSNEKWPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C(=C2)C)C(=NN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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